Protriptyline

Description

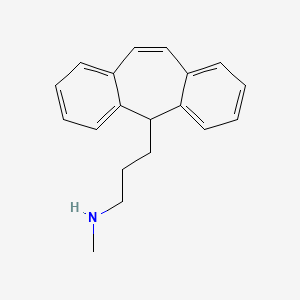

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPIARFWQZKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1225-55-4 (hydrochloride) | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023535 | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Freely sol in water /hydrochloride/, 2.31e-04 g/L | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

438-60-8 | |

| Record name | Protriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NDU154T12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169-171 °C (Protriptyline HCl), Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/, 169 - 171 °C (protriptyline hydrochloride) | |

| Record name | Protriptyline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROTRIPTYLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protriptyline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Protriptyline's Neuronal Circuitry Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline, a secondary amine tricyclic antidepressant (TCA), exerts its therapeutic effects through a complex interplay with various neuronal circuits. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its molecular targets, downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. Quantitative data on its binding affinities and functional effects are presented in structured tables, and key pathways and experimental workflows are visualized through detailed diagrams.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

This compound's principal mechanism of action is the blockade of norepinephrine (NE) and serotonin (5-HT) reuptake from the synaptic cleft.[1][2][3] By inhibiting the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic neurotransmission.[4][5]

This compound exhibits a significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[6] Its affinity for the dopamine transporter (DAT) is considerably lower, suggesting a less direct role in dopaminergic signaling.[6] However, by blocking NET in the frontal cortex, this compound can indirectly increase dopamine neurotransmission, as dopamine can be cleared by NET in this brain region.[4]

Quantitative Analysis of Transporter Binding

The binding affinities of this compound for human monoamine transporters are summarized in the table below. These values, presented as inhibitory constants (Ki), indicate the concentration of the drug required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.

| Transporter | Binding Affinity (Ki, nM) | Species |

| Norepinephrine Transporter (NET) | 1.41[6] | Human |

| Serotonin Transporter (SERT) | 19.6[6] | Human |

| Dopamine Transporter (DAT) | 2,100[6] | Human |

Interaction with Neuronal Receptors

Beyond its effects on neurotransmitter reuptake, this compound interacts with a range of postsynaptic and presynaptic receptors. These interactions contribute to both its therapeutic efficacy and its side-effect profile. This compound displays notable affinity for alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors.[6]

Receptor Binding Affinities

The following table details the binding affinities of this compound for various neuronal receptors.

| Receptor | Binding Affinity (Ki, nM) | Species | G-Protein Coupling |

| Alpha-1 Adrenergic (α1) | 130[6] | Human | Gq[7] |

| Alpha-2 Adrenergic (α2) | 6,600[6] | Human | Gi/o |

| Histamine H1 | 7.2–25[6] | Human | Gq[8] |

| Muscarinic Acetylcholine (mACh) | 25[6] | Human | Gq/11 (M1, M3, M5)[9][10][11][12] |

| Dopamine D2 | 2,300[6] | Human | Gi/o |

Downstream Signaling Pathways

The sustained increase in synaptic norepinephrine and serotonin, coupled with direct receptor interactions, triggers a cascade of intracellular signaling events that are believed to underlie the delayed therapeutic effects of this compound. While direct studies on this compound are limited, research on other TCAs points to the modulation of key signaling pathways, including the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) cascades.

The cAMP/PKA/CREB Pathway

Increased norepinephrine in the synapse leads to the activation of Gs-coupled adrenergic receptors, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).

cAMP/PKA/CREB Signaling Pathway

Receptor-Mediated Signaling

This compound's antagonist activity at alpha-1 adrenergic, histamine H1, and muscarinic acetylcholine receptors also influences intracellular signaling. These receptors are primarily coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Gq-Coupled Receptor Signaling Pathway

Electrophysiological Effects

By modulating neurotransmitter levels and receptor activity, this compound alters the firing patterns of neurons in key brain circuits. Chronic administration of TCAs has been shown to decrease the spontaneous firing rate of noradrenergic neurons in the locus coeruleus.[13] This is thought to be a compensatory response to the increased synaptic norepinephrine, mediated by feedback mechanisms.[13]

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental techniques. Below are detailed methodologies for key assays used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a specific receptor or transporter.

-

Objective: To determine the Ki of this compound for a target of interest.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor/transporter.

-

Radiolabeled ligand specific for the target (e.g., [³H]nisoxetine for NET).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a drug to inhibit the reuptake of neurotransmitters into nerve terminals.

-

Objective: To determine the IC50 of this compound for inhibiting norepinephrine or serotonin reuptake.

-

Materials:

-

Synaptosomes (resealed nerve terminals) prepared from specific brain regions (e.g., cortex for NET, brainstem for SERT).

-

Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).

-

This compound at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

-

Calculate the percent inhibition of uptake at each this compound concentration.

-

Determine the IC50 value from a concentration-response curve.

-

Synaptosomal Uptake Assay Workflow

Conclusion

This compound's mechanism of action in neuronal circuits is multifaceted, extending beyond simple reuptake inhibition. Its high affinity for the norepinephrine transporter, coupled with interactions with various postsynaptic receptors, initiates a complex cascade of downstream signaling events. These events, including the modulation of the cAMP/PKA/CREB pathway, ultimately lead to alterations in gene expression and neuronal plasticity, which are thought to be the basis for its therapeutic antidepressant effects. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel and more targeted antidepressant therapies.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. search.library.albany.edu [search.library.albany.edu]

- 12. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tricyclic antidepressants: effects on the firing rate of brain noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Protriptyline and Its Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline is a tricyclic antidepressant (TCA) belonging to the dibenzocycloheptene class, distinguished by its energizing rather than sedating properties.[1] This technical guide provides a comprehensive overview of the core synthesis of this compound, detailing established methodologies and experimental protocols. Furthermore, it explores the landscape of novel derivatives, outlining synthetic strategies for their creation and presenting available pharmacological data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities based on the this compound scaffold.

Core Synthesis of this compound

The chemical name for this compound is N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine. Its synthesis primarily originates from the key intermediate, dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one), or its reduced form, 5H-dibenzo[a,d]cycloheptene. Two principal synthetic routes have been established: the Grignard reaction pathway and an alternative pathway involving deprotonation with n-butyllithium.

Grignard Reaction Pathway

This classic method involves the reaction of dibenzosuberone with a suitable Grignard reagent, followed by dehydration and subsequent amination.

Experimental Protocol:

-

Preparation of the Grignard Reagent: 3-(Dimethylamino)propylmagnesium chloride is prepared by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF). The reaction is typically initiated with a crystal of iodine.

-

Reaction with Dibenzosuberone: A solution of dibenzosuberone in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature, usually 0°C. The reaction mixture is then stirred at room temperature to ensure completion.

-

Hydrolysis and Dehydration: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then dehydrated under acidic conditions, for instance, by heating with sulfuric acid, to yield the corresponding exocyclic double bond.

-

Demethylation: The resulting tertiary amine is demethylated to the secondary amine, this compound. This can be achieved through various methods, such as the von Braun reaction or with the use of phosgene or its equivalents followed by hydrolysis.

n-Butyllithium Pathway

This alternative route begins with 5H-dibenzo[a,d]cycloheptene, the reduced form of dibenzosuberone.

Experimental Protocol:

-

Deprotonation: 5H-dibenzo[a,d]cycloheptene is dissolved in an anhydrous ethereal solvent, such as THF, and cooled to a low temperature (e.g., -78°C). A solution of n-butyllithium in hexanes is then added dropwise to effect deprotonation at the 5-position, forming a carbanion.

-

Alkylation: A dihaloalkane, such as 1-bromo-3-chloropropane, is added to the solution of the carbanion. The more reactive halogen (in this case, bromine) undergoes nucleophilic substitution, attaching the 3-chloropropyl side chain at the 5-position.

-

Amination: The resulting 5-(3-chloropropyl)-5H-dibenzo[a,d]cycloheptene is then reacted with an excess of methylamine in a suitable solvent to displace the chloride and form this compound.

-

Purification: The crude this compound is purified by column chromatography on silica gel, followed by conversion to its hydrochloride salt and recrystallization.

Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives aims to improve the therapeutic profile by enhancing efficacy, reducing side effects, or altering pharmacokinetic properties. Modifications can be targeted at the tricyclic nucleus or the N-methylpropanamine side chain.

Ring-Substituted Derivatives

Introducing substituents on the aromatic rings of the dibenzocycloheptene nucleus can significantly impact pharmacological activity. For instance, bromination of the dibenzosuberone precursor can lead to novel halogenated derivatives.

Experimental Protocol for Brominated Derivatives:

-

Bromination of Dibenzosuberone: Dibenzosuberone can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This can lead to a mixture of mono- and di-brominated products, which can be separated by chromatography.

-

Synthesis via Grignard Reaction: The separated brominated dibenzosuberone isomers can then be subjected to the Grignard reaction pathway as described in section 1.1 to yield the corresponding brominated this compound analogs.

N-Substituted Derivatives

Modification of the amine side chain offers another avenue for creating novel derivatives. This can involve the replacement of the methyl group with other alkyl or aryl substituents.

Experimental Protocol for N-Aryl Derivatives:

-

Demethylation of this compound: this compound can be demethylated to its corresponding primary amine, northis compound.

-

N-Arylation: Northis compound can then be N-arylated using various methods, such as the Buchwald-Hartwig amination, by reacting it with an aryl halide in the presence of a palladium catalyst and a suitable base.

Data Presentation

Synthesis and Pharmacological Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₂₁N | --INVALID-LINK-- |

| Molar Mass | 263.38 g/mol | --INVALID-LINK-- |

| Melting Point (HCl salt) | 169-171 °C | --INVALID-LINK-- |

| Norepinephrine Transporter (NET) Kᵢ | 1.1 nM | --INVALID-LINK-- |

| Serotonin Transporter (SERT) Kᵢ | 16 nM | --INVALID-LINK-- |

| Dopamine Transporter (DAT) Kᵢ | 1,060 nM | --INVALID-LINK-- |

| Histamine H₁ Receptor Kᵢ | 16 nM | --INVALID-LINK-- |

| α₁-Adrenergic Receptor Kᵢ | 69 nM | --INVALID-LINK-- |

| Muscarinic Acetylcholine Receptor Kᵢ | 110 nM | --INVALID-LINK-- |

Synthesis and Pharmacological Data for Novel Derivatives (Hypothetical Examples)

No specific quantitative data for novel this compound derivatives was found in the public domain at the time of this report. The following table is a template for how such data should be presented.

| Derivative | Modification | Synthetic Yield (%) | NET Kᵢ (nM) | SERT Kᵢ (nM) | H₁ Kᵢ (nM) |

| Compound A | 3-Bromo | Data not available | Data not available | Data not available | Data not available |

| Compound B | N-Phenyl | Data not available | Data not available | Data not available | Data not available |

| Compound C | N-Benzyl | Data not available | Data not available | Data not available | Data not available |

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: Grignard Reaction Pathway

Caption: Experimental workflow for this compound synthesis via the Grignard reaction.

Experimental Workflow: n-Butyllithium Pathway

Caption: Experimental workflow for this compound synthesis via the n-butyllithium pathway.

Conclusion

The synthesis of this compound is well-established through two primary routes, both of which offer viable pathways to this important therapeutic agent. The exploration of novel derivatives, while less documented, holds promise for the development of next-generation antidepressants with improved pharmacological profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize new chemical entities based on the this compound scaffold. Further research is warranted to synthesize and evaluate a wider range of derivatives to fully elucidate the structure-activity relationships and identify lead candidates for clinical development.

References

Neurochemical Profile of Protriptyline Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline hydrochloride, a secondary amine tricyclic antidepressant (TCA), exerts its primary therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the neurochemical profile of this compound, detailing its binding affinities, reuptake inhibition properties, and the downstream signaling pathways it influences. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience research. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

This compound is a member of the tricyclic antidepressant class of drugs, distinguished by its energizing rather than sedating properties.[1] It is primarily indicated for the treatment of major depressive disorder and has also been used off-label for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD).[2] The core mechanism of action of this compound, like other TCAs, involves the inhibition of neurotransmitter reuptake in the synaptic cleft.[3][4] This guide provides an in-depth analysis of its specific interactions with key neurochemical targets.

Pharmacodynamics: Receptor and Transporter Interactions

The neurochemical profile of this compound is characterized by its high affinity for the norepinephrine transporter (NET) and a comparatively lower affinity for the serotonin transporter (SERT).[1][3] Its interaction with the dopamine transporter (DAT) is significantly weaker.[1] In addition to its effects on monoamine transporters, this compound also exhibits binding affinity for various other neurotransmitter receptors, which contributes to its overall pharmacological and side-effect profile.[1]

Data Presentation: Binding Affinities and Reuptake Inhibition

The following tables summarize the quantitative data on this compound's binding affinities (Ki) and inhibitory concentrations (IC50) for key neurotransmitter transporters and receptors. The Ki value represents the dissociation constant, where a lower value indicates higher binding affinity. The IC50 value is the concentration of the drug that inhibits 50% of the specific binding or uptake.

| Transporter | Binding Affinity (Ki) [nM] | Species |

| Norepinephrine Transporter (NET) | 1.41[1] | Human |

| Serotonin Transporter (SERT) | 19.6[1] | Human |

| Dopamine Transporter (DAT) | 2100[1] | Human |

Table 1: this compound Hydrochloride Binding Affinities for Monoamine Transporters.

| Receptor | Binding Affinity (Ki) [nM] | Species |

| Histamine H1 | 7.2 - 25[1] | Human |

| Muscarinic Acetylcholine (mACh) | 25[1] | Human |

| Alpha-1 Adrenergic | 130[1] | Human |

| Alpha-2 Adrenergic | 6600[1] | Human |

| Dopamine D2 | 2300[1] | Human |

| Histamine H2 | 398[1] | Human |

Table 2: this compound Hydrochloride Binding Affinities for Various Neurotransmitter Receptors.

| Transporter | Reuptake Inhibition (IC50) [nM] | Preparation |

| Norepinephrine (NE) | 18[5] | Rat Brain Slices |

| Norepinephrine (NE) | 4.6[5] | Rat Brain Synaptosomes |

| Serotonin (5-HT) | 130[5] | Rat Brain Slices |

| Serotonin (5-HT) | 90[5] | Rat Brain Synaptosomes |

Table 3: this compound Hydrochloride IC50 Values for Norepinephrine and Serotonin Reuptake Inhibition.

Signaling Pathways

The primary therapeutic effect of this compound is attributed to its potent inhibition of norepinephrine reuptake.[3] This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The elevated levels of norepinephrine activate postsynaptic adrenergic receptors, triggering downstream intracellular signaling cascades. One of the key downstream targets is the transcription factor cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and the long-term regulation of gene expression.[6][7][8] The activation of CREB can be mediated through both Protein Kinase A (PKA) and Protein Kinase C (PKC) dependent pathways.[6][9]

Downstream signaling pathway of norepinephrine reuptake inhibition.

Experimental Protocols

The characterization of this compound's neurochemical profile relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments used to determine binding affinities and reuptake inhibition.

Radioligand Binding Assay for Neurotransmitter Transporters

This protocol describes a method to determine the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medworksmedia.com [medworksmedia.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Tricyclic antidepressant agents. I. Comparison of the inhibition of the uptake of 3-H-noradrenaline and 14-C-5-hydroxytryptamine in slices and crude synaptosome preparations of the midbrain-hypothalamus region of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the cAMP response element-binding protein and activation of transcription by alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein kinase C-regulated cAMP response element-binding protein phosphorylation in cultured rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Protriptyline: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline, a second-generation tricyclic antidepressant (TCA), exerts its primary therapeutic effects through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound for research applications. It details its mechanism of action, receptor binding profile, and effects on downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction

This compound hydrochloride is a dibenzocycloheptene-derivative TCA distinguished from other members of its class by a more potent inhibition of norepinephrine reuptake and a less sedative profile.[1] Its energizing properties have led to its use in treating depression, particularly in withdrawn and anergic patients, as well as in other conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD).[1][2] A thorough understanding of its pharmacodynamic properties is crucial for its application in research and the development of novel therapeutics.

Mechanism of Action

The principal mechanism of action of this compound is the inhibition of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft.[3][4] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic signaling.[4] In the frontal cortex, where dopamine transporters (DAT) are sparse, this compound can also increase dopamine neurotransmission as dopamine reuptake is partially mediated by NET.[4]

At a molecular level, chronic administration of TCAs like this compound is thought to induce neuroadaptive changes, including alterations in receptor sensitivity in the cerebral cortex and hippocampus.[5] This may involve the down-regulation of β-adrenergic receptors and sensitization of postsynaptic serotonergic receptors.[5]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of this compound for various neurotransmitter transporters and receptors. This data is essential for understanding its pharmacological profile and potential off-target effects.

Table 1: this compound Affinity for Monoamine Transporters

| Transporter | Species | Ki (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | Human | 1.41 | [6] |

| Serotonin Transporter (SERT) | Human | 19.6 | [6] |

| Dopamine Transporter (DAT) | Human | 2,100 | [6] |

Table 2: this compound Affinity for Various Receptors

| Receptor | Species | Ki (nM) | Reference(s) |

| Histamine H1 | Human | 7.2 - 25 | [6] |

| Histamine H2 | Human | 398 | [6] |

| Muscarinic Acetylcholine (mACh) | Human | 25 | [6] |

| Alpha-1 Adrenergic (α1) | Human | 130 | [6] |

| Alpha-2 Adrenergic (α2) | Human | 6,600 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the pharmacodynamics of this compound.

Neurotransmitter Reuptake Inhibition Assays

These assays are fundamental to determining the potency of this compound at inhibiting norepinephrine and serotonin transporters.

This protocol is adapted from a validated assay using the human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the human norepinephrine transporter (hNET).[6][7]

Materials:

-

SK-N-BE(2)C cells (ATCC® CRL-2271™)

-

Culture medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) assay buffer

-

[³H]Norepinephrine ([³H]NE)

-

This compound hydrochloride

-

Desipramine (as a positive control)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture SK-N-BE(2)C cells in T75 flasks with EMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Plating: On day 1, plate the cells in 24-well plates pre-coated with polyethylenimine (PEI) and incubate overnight.

-

Assay Preparation: On day 2, wash the cells with KRH assay buffer. Prepare serial dilutions of this compound and a working stock of [³H]NE in KRH buffer. The final concentration of [³H]NE should be at its Kₘ value (approximately 416 nM for SK-N-BE(2)C cells).[6]

-

Incubation: Initiate the assay by adding the [³H]NE and this compound dilutions to the wells. For total binding (TB), add buffer instead of the test compound. For non-specific binding (NSB), use a high concentration of a known NET inhibitor like desipramine (e.g., 5 µM).[6]

-

Termination: Incubate for a defined period (e.g., 105 minutes at room temperature) and then terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[6]

-

Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of [³H]NE uptake by this compound compared to the control and determine the IC₅₀ value.

This protocol utilizes the human placental choriocarcinoma cell line, JAR, which endogenously expresses the human serotonin transporter (hSERT).[5][8]

Materials:

-

JAR cells (ATCC® HTB-144™)

-

Culture medium: RPMI-1640 with 10% FBS

-

KRH assay buffer

-

[³H]Serotonin ([³H]5-HT)

-

This compound hydrochloride

-

Citalopram (as a positive control)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture JAR cells in appropriate flasks with RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Plating: On day 1, plate the cells in 96-well plates pre-coated with PEI and incubate overnight.

-

Assay Preparation: On day 2, wash the cells with KRH assay buffer. Prepare serial dilutions of this compound and a working stock of [³H]5-HT in KRH buffer. The final concentration of [³H]5-HT should be at its Kₘ value (approximately 1.0 µM for JAR cells).[8]

-

Incubation: Initiate the assay by adding the [³H]5-HT and this compound dilutions to the wells. For total binding, add buffer. For non-specific binding, use a high concentration of a known SERT inhibitor like citalopram (e.g., 5 µM).[8]

-

Termination: Incubate for 60 minutes at 37°C and then terminate the reaction by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[8]

-

Lysis and Counting: Lyse the cells and measure the radioactivity.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for various receptors.

This is a generalized protocol that can be adapted for various receptors (e.g., histamine H1, muscarinic, adrenergic) by using specific cell membranes or tissues expressing the receptor of interest and a corresponding radioligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Assay buffer (specific to the receptor)

-

Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors)[9][10]

-

This compound hydrochloride

-

Unlabeled ligand for determining non-specific binding

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[11][12][13]

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC with electrochemical or fluorescence detection

-

This compound hydrochloride

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) under anesthesia using a stereotaxic frame. Allow the animal to recover.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using a sensitive analytical method like HPLC.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time to observe the time course of this compound's effect.

Downstream Signaling Pathways

The primary action of this compound on neurotransmitter reuptake initiates a cascade of downstream signaling events. A key pathway affected is the cyclic adenosine monophosphate (cAMP) signaling cascade.

cAMP Signaling Pathway

Inhibition of norepinephrine reuptake by this compound leads to increased activation of postsynaptic adrenergic receptors, particularly β-adrenergic receptors, which are Gs-protein coupled. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Chronic antidepressant treatment has been shown to up-regulate the cAMP pathway.

Materials:

-

Cell line expressing the adrenergic receptor of interest (e.g., β-adrenergic receptor)

-

Cell culture reagents

-

This compound hydrochloride

-

Norepinephrine

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture and Plating: Culture and plate the cells in a suitable format (e.g., 96-well plate).

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified duration.

-

Stimulation: Stimulate the cells with a fixed concentration of norepinephrine to activate the adrenergic receptors.

-

Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on norepinephrine-stimulated cAMP production.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the pharmacodynamics of this compound.

Caption: Mechanism of action of this compound in the synapse.

Caption: Downstream cAMP signaling pathway affected by this compound.

Caption: Experimental workflow for this compound's pharmacodynamic characterization.

Conclusion

This compound is a potent inhibitor of the norepinephrine transporter with additional effects on the serotonin transporter and various other receptors. This in-depth technical guide provides a foundation for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing its pharmacodynamic profile. The provided methodologies and data serve as a valuable resource for further investigation into the therapeutic potential and molecular mechanisms of this compound and related compounds. A comprehensive understanding of its interactions with multiple targets is critical for both elucidating its therapeutic effects and anticipating potential adverse reactions in clinical and research settings.

References

- 1. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SK-N-BE(2) Cells [cytion.com]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Protriptyline: An In-depth Examination of Its Effects on Neuronal Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protriptyline, a secondary amine tricyclic antidepressant (TCA), has been utilized in the management of depression and other neurological conditions. Its therapeutic efficacy is primarily attributed to its potent inhibition of the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to an increase in the synaptic availability of these neurotransmitters.[1][2][3] While its primary mechanism of action is well-established, a comprehensive understanding of its downstream effects on specific intracellular signaling pathways in neurons remains an area of active investigation. This technical guide provides a detailed overview of the known effects of this compound on neuronal signaling, drawing from available data and extrapolating from studies on related TCAs to illuminate potential mechanisms. This document summarizes quantitative data, outlines detailed experimental protocols for key assays, and provides visualizations of the relevant signaling pathways and experimental workflows.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

This compound's principal pharmacological action is the blockade of monoamine reuptake transporters. As a secondary amine TCA, it exhibits a higher potency for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[1] This selective inhibition leads to an accumulation of norepinephrine and, to a lesser degree, serotonin in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.[2][3]

Quantitative Data: Transporter Binding Affinities

The affinity of this compound for monoamine transporters has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the transporter activity. A lower Ki value indicates a higher binding affinity.

| Transporter | Inhibition Constant (Ki) in nM | Reference |

| Norepinephrine Transporter (NET) | 5.4 | [4] |

| Serotonin Transporter (SERT) | 102 | PDSP Ki Database |

| Dopamine Transporter (DAT) | 4600 | PDSP Ki Database |

Table 1: this compound Binding Affinities for Monoamine Transporters.

Downstream Neuronal Signaling Pathways

While direct evidence for this compound's effects on specific downstream signaling pathways is limited, research on other TCAs, particularly amitriptyline, provides a framework for potential mechanisms. It is important to note that the following sections are largely based on findings from related compounds and represent putative pathways for this compound that warrant further investigation.

The cAMP/PKA/CREB Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial mediator of neuronal plasticity and is a known target for several antidepressant medications.[5][6] Chronic administration of various antidepressants has been shown to upregulate this pathway.[6]

The proposed mechanism involves the following steps:

-

Increased synaptic norepinephrine, resulting from NET inhibition, leads to the activation of G-protein coupled receptors (GPCRs), such as β-adrenergic receptors.

-

Activation of these GPCRs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.

-

cAMP then activates Protein Kinase A (PKA).

-

PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).

-

Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in neuronal survival, plasticity, and differentiation. Studies on amitriptyline have demonstrated its ability to activate this pathway, leading to the production of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7][8][9]

The proposed mechanism, extrapolated from amitriptyline studies, is as follows:

-

TCAs can activate Fibroblast Growth Factor Receptors (FGFRs) in an indirect manner, possibly through the activation of matrix metalloproteinases (MMPs) that release FGFR ligands.

-

This leads to the phosphorylation and activation of the FGFR substrate 2α (FRS2α).

-

Activated FRS2α then triggers the Ras-Raf-MEK-ERK cascade, resulting in the phosphorylation and activation of ERK1/2.

-

Activated ERK can then phosphorylate various downstream targets, including transcription factors like CREB, contributing to changes in gene expression.[7][10]

References

- 1. psychdb.com [psychdb.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]

- 7. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Protriptyline's Antidepressant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of protriptyline, a tricyclic antidepressant. The document outlines its primary mechanism of action, binding affinities, and effects on neurotransmitter systems. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual framework for understanding this compound's molecular pharmacology.

Mechanism of Action

This compound's primary antidepressant effect is mediated through the inhibition of norepinephrine reuptake by blocking the norepinephrine transporter (NET).[1][2][3] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. At higher concentrations, this compound can also inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT).[1][2] Additionally, this compound exhibits antagonist activity at various other receptors, which contributes to its overall pharmacological profile and side effects. These include histamine H1 receptors and muscarinic acetylcholine receptors.[4]

Quantitative Data: Binding Affinities and Reuptake Inhibition

The following tables summarize the in-vitro binding affinities (Ki) and reuptake inhibition (IC50) values of this compound for various monoamine transporters and other receptors. These values are compiled from multiple studies and provide a quantitative measure of this compound's potency at these targets.

Table 1: Monoamine Transporter Binding Affinities and Reuptake Inhibition

| Target | Parameter | Value (nM) | Species |

| Norepinephrine Transporter (NET) | Ki | 1.41 | Human |

| Serotonin Transporter (SERT) | Ki | 19.6 | Human |

| Dopamine Transporter (DAT) | Ki | 2,100 | Human |

Data compiled from various sources.

Table 2: Receptor Binding Affinities

| Receptor | Parameter | Value (nM) | Species |

| Histamine H1 | Ki | 7.2–25 | Human |

| Histamine H2 | Ki | 398 | Human |

| Muscarinic Acetylcholine (mACh) | Ki | 25 | Human |

| Alpha-1 Adrenergic | - | - | - |

| Alpha-2 Adrenergic | Ki | 6,600 | Human |

Data compiled from various sources. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the antidepressant effects of this compound.

This assay measures the ability of this compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters (NET, SERT, DAT).

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

A solution containing a fixed concentration of a radiolabeled (e.g., [³H]norepinephrine, [³H]serotonin) or fluorescent neurotransmitter analog is added to each well to initiate the uptake reaction.

-

Uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at the appropriate temperature.

-

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular neurotransmitter.

-

-

Detection:

-

For radiolabeled neurotransmitters, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

-

For fluorescent neurotransmitter analogs, the fluorescence intensity is measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by fitting the data to a dose-response curve.

This assay determines the binding affinity (Ki) of this compound for a specific transporter or receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the target transporter or receptor (e.g., hNET, hSERT, histamine H1 receptor).

-

Compound Preparation: A serial dilution of this compound is prepared.

-

Assay Procedure:

-

In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]pyrilamine for H1 receptors) in the presence of varying concentrations of this compound or vehicle.

-

The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in-vitro characterization.

Caption: this compound's primary mechanism of action.

Caption: Potential neurotrophic signaling pathway modulated by antidepressants.

Caption: A typical experimental workflow for in-vitro characterization.

Downstream Signaling Effects

Beyond its direct effects on monoamine transporters, this compound, like other tricyclic antidepressants, is thought to influence intracellular signaling cascades that are crucial for neuronal plasticity and survival. While direct in-vitro evidence specifically for this compound is an area of ongoing research, studies on related compounds and the broader class of antidepressants suggest the involvement of pathways such as:

-

cAMP/PKA/CREB Pathway: Inhibition of norepinephrine reuptake can lead to increased activation of adrenergic receptors, which can modulate the activity of adenylyl cyclase and alter intracellular levels of cyclic AMP (cAMP). This can, in turn, activate Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which is involved in the transcription of genes related to neuroplasticity.

-

Neurotrophic Factor Signaling: Chronic antidepressant treatment has been shown to increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1][5] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, including the Ras/MAPK/ERK pathway, which are critical for neuronal survival, growth, and synaptic plasticity.[6][7][8][9][10][11][12][13][14]

-

GSK3β and Wnt/β-catenin Pathway: Glycogen synthase kinase 3 beta (GSK3β) is a key enzyme in multiple signaling pathways and has been implicated in the pathophysiology of depression.[3][4][15] Some antidepressants may modulate GSK3β activity, potentially through upstream kinases like Akt. The Wnt/β-catenin signaling pathway, which is crucial for neurodevelopment and synaptic plasticity, is also a potential downstream target.[16][17][18][19]

Further in-vitro studies using neuronal and glial cell cultures are necessary to fully elucidate the specific downstream signaling pathways directly modulated by this compound. Such studies could involve measuring changes in second messenger levels (e.g., cAMP, IP3), phosphorylation status of key signaling proteins (e.g., ERK, CREB, GSK3β), and the expression of genes related to neuroplasticity and cell survival.

Conclusion

The in-vitro characterization of this compound reveals it to be a potent inhibitor of the norepinephrine transporter, with secondary effects on the serotonin transporter at higher concentrations. Its interaction with various other receptors contributes to its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential antidepressant compounds. Future research should focus on further delineating the specific downstream signaling pathways modulated by this compound to gain a more comprehensive understanding of its molecular mechanisms of action and to identify potential novel targets for antidepressant drug development.

References

- 1. Psychotropic drugs on in vitro brain-derived neurotrophic factor production in whole blood cell cultures from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GSK3β: A Master Player in Depressive Disorder Pathogenesis and Treatment Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amitriptyline induces brain-derived neurotrophic factor (BDNF) mRNA expression through ERK-dependent modulation of multiple BDNF mRNA variants in primary cultured rat cortical astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amitriptyline is a TrkA and TrkB receptor agonist that promotes TrkA/TrkB heterodimerization and has potent neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Microglial GSK3β Activity Is Common to Different Kinds of Antidepressants: A Proposal for an In Vitro Screen to Detect Novel Antidepressant Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Catenin Drives Butyrophilin-like Molecule Loss and γδ T-cell Exclusion in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging Direct Targeting β-Catenin Agents [mdpi.com]

- 19. β-Catenin drives distinct transcriptional networks in proliferative and nonproliferative cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial In-Vivo Screening of Protriptyline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vivo screening of protriptyline, a tricyclic antidepressant (TCA). It details the compound's mechanism of action, presents its receptor binding profile, outlines key experimental protocols for its evaluation in animal models, and visualizes critical pathways and workflows.

Introduction

This compound is a secondary amine tricyclic antidepressant distinguished by its energizing rather than sedating properties.[1] It has been used in the treatment of depression and narcolepsy.[2][3] Like other TCAs, its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems in the central nervous system (CNS).[4] Initial in-vivo screening in animal models is a critical step in drug development to characterize the pharmacological, behavioral, and potential therapeutic effects of a compound like this compound before proceeding to clinical trials. These models serve to establish proof-of-concept, determine effective dose ranges, and identify potential liabilities.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the inhibition of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) reuptake from the synaptic cleft.[4][5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), it increases the concentration and duration of action of these neurotransmitters, enhancing noradrenergic and serotonergic neurotransmission.[2][6] Its affinity for the human NET is significantly higher than for SERT.[1]

At higher doses, its effect on serotonin neurotransmission becomes more pronounced.[2] In the frontal cortex, this compound can also indirectly increase dopamine neurotransmission as a secondary effect of norepinephrine reuptake inhibition.[2] Furthermore, chronic administration of TCAs like this compound is thought to induce neuroadaptive changes, including the down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors, which may be more directly correlated with the delayed onset of their therapeutic effects.[4][7]

Data Presentation: Receptor and Transporter Binding Profile

The following table summarizes the binding affinity (Ki, nM) of this compound for key human neurotransmitter transporters and receptors. Lower Ki values indicate stronger binding affinity.

| Target | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 1.41[1] |

| Serotonin Transporter (SERT) | 19.6[1] |

| Dopamine Transporter (DAT) | 2,100[1] |

| Histamine H1 Receptor | 7.2–25[1] |

| Muscarinic Acetylcholine Receptor (mACh) | 25[1] |

| Histamine H2 Receptor | 398[1] |

| Histamine H4 Receptor | 15,100[1] |

Data compiled from in-vitro studies on human receptors and transporters.[1]

Experimental Protocols for In-Vivo Screening

Standard behavioral models are used to screen for antidepressant activity in rodents. These tests are sensitive to acute drug administration and are foundational for initial screening.

Forced Swim Test (FST)

-

Objective: To assess behavioral despair, a core symptom of depression. Antidepressants characteristically reduce the duration of immobility in this test.[8]

-

Animal Model: Rats or mice.

-

Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high x 20 cm diameter for rats) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.[8]

-

Procedure:

-

Habituation (Rats): A pre-test session of 15 minutes is conducted 24 hours prior to the test session to ensure a stable baseline of immobility.[8] This is typically omitted for mice.

-

Administration: this compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Test Session: The animal is placed in the water-filled cylinder for a 5-6 minute session.

-

-

Endpoint: The primary measure is the duration of immobility, defined as the time the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.[8]

Tail Suspension Test (TST)

-

Objective: Conceptually similar to the FST, this test induces a state of immobility by suspending mice by their tails.[8]

-

Animal Model: Mice.

-

Apparatus: A suspension bar or chamber that allows the mouse to hang freely without its tail touching any surface.

-

Procedure:

-

Administration: this compound or vehicle is administered prior to the test.

-

Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.

-

Observation: The animal is observed for a period of 6 minutes.

-

-

Endpoint: The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movement, except for respiration. A reduction in immobility time indicates potential antidepressant effects.[8]

Reserpine-Induced Hypothermia and Ptosis

-

Objective: To assess the ability of a drug to reverse the neurochemical depletion caused by reserpine. Reserpine depletes stores of monoamines (NE, 5-HT, DA), leading to symptoms like ptosis (eyelid drooping) and hypothermia, which can be antagonized by TCAs.[9]

-

Animal Model: Mice or rats.

-

Apparatus: Rectal thermometer, scoring system for ptosis.

-

Procedure:

-

Reserpine Administration: Animals are treated with reserpine (e.g., 5 mg/kg, i.p. for mice).[9]

-

Drug Administration: this compound or vehicle is administered either before or after reserpine, depending on the study design.

-

Observation: At set time points after reserpine injection (e.g., 2 hours), animals are assessed.

-

-

Endpoints:

-

Hypothermia: Rectal temperature is measured. A reversal of the reserpine-induced drop in temperature indicates efficacy.

-

Ptosis: Eyelid closure is scored on a scale (e.g., 0 = eyes open, 4 = eyes fully closed). A reduction in the ptosis score compared to the reserpine-only group suggests antidepressant activity.

-

Visualization of Chronic Administration Effects

Chronic treatment with this compound leads to adaptive changes in receptor sensitivity, which is a key hypothesis for its therapeutic action.

Conclusion